molecular formula C10H13BrN2 B3041995 3-Bromo-4-(piperidin-1-yl)pyridine CAS No. 4556-56-3

3-Bromo-4-(piperidin-1-yl)pyridine

Cat. No. B3041995
CAS RN: 4556-56-3
M. Wt: 241.13 g/mol
InChI Key: MGIXLQLBZGZUEN-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-1-yl)pyridine is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of Piperidine Derivatives : A study by Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including compounds related to 3-Bromo-4-(piperidin-1-yl)pyridine, by arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
  • Synthesis and Structural Analysis : Li et al. (2015) synthesized a compound involving a similar structure and characterized it using various spectroscopic methods, providing insights into the structural aspects of such compounds (Li et al., 2015).

Biological Activity

  • Antibacterial Activity : A study by Bogdanowicz et al. (2013) explored the synthesis of novel pyrrolidin-3-cyanopyridine derivatives, closely related to 3-Bromo-4-(piperidin-1-yl)pyridine, and evaluated their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Photophysical and Electrochemical Properties

  • Photoinduced Tautomerization : Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and derivatives for their photoreactions, providing insights that could be relevant to the photophysical properties of 3-Bromo-4-(piperidin-1-yl)pyridine (Vetokhina et al., 2012).

Applications in Drug Synthesis

  • Synthesis of Crizotinib Intermediate : Fussell et al. (2012) reported a synthesis method for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrating the relevance of such structures in drug synthesis (Fussell et al., 2012).

Mechanism of Action

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-bromo-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIXLQLBZGZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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